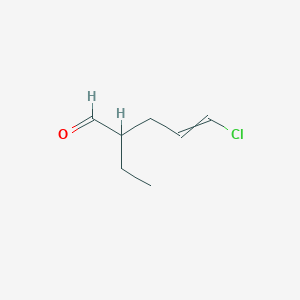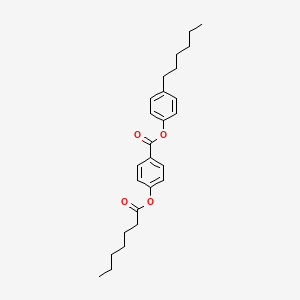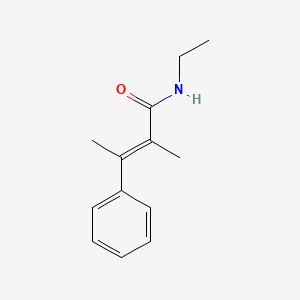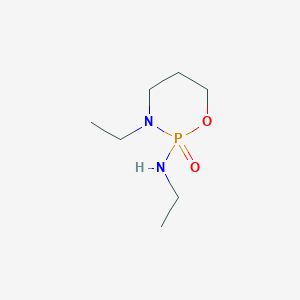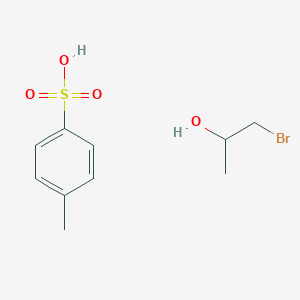![molecular formula C8H7N3O B14643517 2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine CAS No. 53902-97-9](/img/structure/B14643517.png)
2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine: is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl group at the second position and a nitroso group at the third position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitroso-2-methylpyrazole with a suitable pyridine derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography ensures the efficient production of the compound .
化学反应分析
Types of Reactions: 2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or neutral pH.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: typically in anhydrous solvents like tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), electrophiles; conditions: often in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 2-Methyl-3-nitropyrazolo[1,5-a]pyridine.
Reduction: 2-Methyl-3-aminopyrazolo[1,5-a]pyridine.
Substitution: Various halogenated derivatives depending on the electrophile used.
科学研究应用
2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or photophysical properties.
作用机制
The mechanism of action of 2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
相似化合物的比较
- 2-Methyl-3-nitropyrazolo[1,5-a]pyridine
- 2-Methyl-3-aminopyrazolo[1,5-a]pyridine
- 2-Methylpyrazolo[1,5-a]pyridine
Comparison: 2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine is unique due to the presence of the nitroso group, which imparts distinct reactivity and biological activity. Compared to its nitro and amino analogs, the nitroso derivative can undergo specific redox reactions and form covalent bonds with nucleophiles. This makes it a valuable compound for studying redox biology and developing targeted therapeutics .
属性
CAS 编号 |
53902-97-9 |
|---|---|
分子式 |
C8H7N3O |
分子量 |
161.16 g/mol |
IUPAC 名称 |
2-methyl-3-nitrosopyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7N3O/c1-6-8(10-12)7-4-2-3-5-11(7)9-6/h2-5H,1H3 |
InChI 键 |
DFOYLISIMDDJHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C=CC=CC2=C1N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


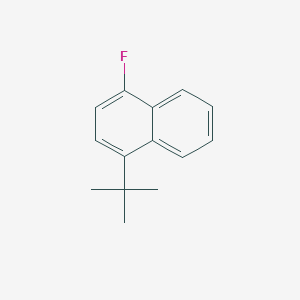
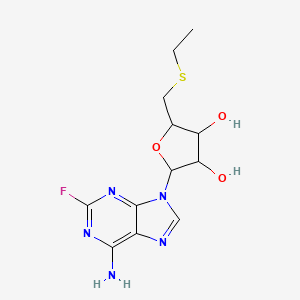
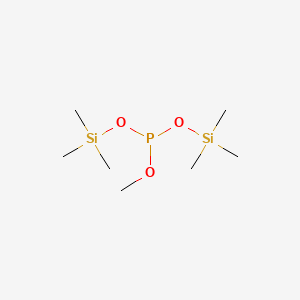
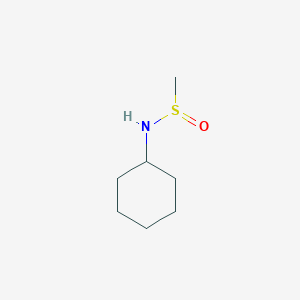
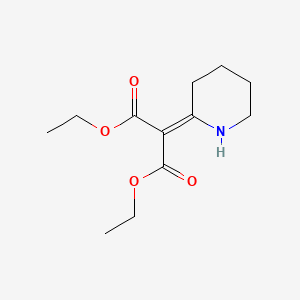
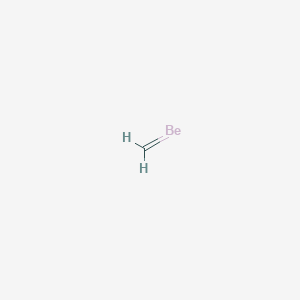
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
